N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is a compound known for its selective inhibition of cyclooxygenase-2 (COX-2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The classic approach entails the reaction of sulfonyl chlorides with an amine in the presence of a base such as pyridine to absorb the HCl generated .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its role in inhibiting COX-2.
Mechanism of Action
The mechanism of action of N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves selective inhibition of COX-2. This enzyme is responsible for the formation of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s activity .
Comparison with Similar Compounds
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398): Another selective COX-2 inhibitor with similar anti-inflammatory properties.
5-Methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337): A compound with comparable COX-2 inhibitory activity.
Uniqueness: N-(4-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features that confer selective COX-2 inhibition without affecting COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(4-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3 |
InChI Key |
AUALEMPHPAFAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
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